molecular formula C18H15FN2O3 B5051902 N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5051902
M. Wt: 326.3 g/mol
InChI Key: CUSYPMQBRIUNEC-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a fluorophenoxy group (a benzene ring with a fluorine atom and an oxygen atom attached), and an oxazole group (a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, likely involves a complex arrangement of rings and functional groups. The benzyl, fluorophenoxy, and oxazole groups each contribute to the overall structure. The exact 3D structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the oxazole ring, the fluorine atom, and the benzyl group could each influence how the compound reacts. For example, the fluorine atom might make the compound more reactive in certain types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the fluorine atom, for example, could influence these properties .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to provide a mechanism of action. If it’s a drug, for example, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its uses and properties. If it has potential uses in medicine, for example, future research might focus on testing its efficacy and safety .

properties

IUPAC Name

N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-14-6-8-15(9-7-14)23-12-17-21-16(11-24-17)18(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYPMQBRIUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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